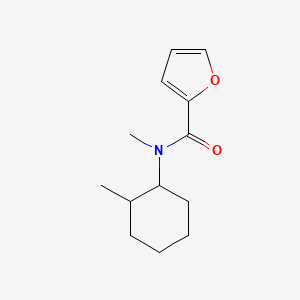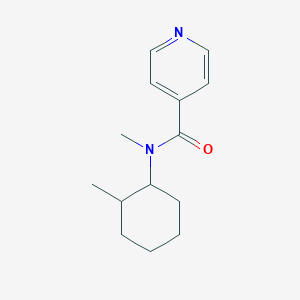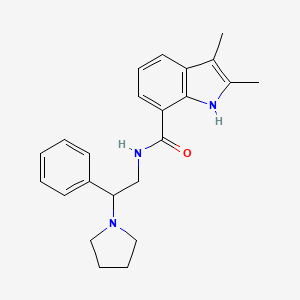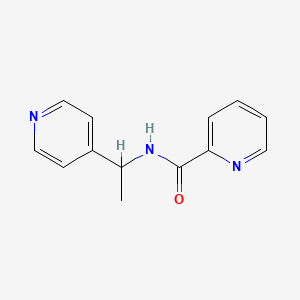![molecular formula C12H22N2O2 B7495142 1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea is a chemical compound with the molecular formula C13H23N2O2. It is also known as CP-47,497 and is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound has gained attention in scientific research for its potential therapeutic applications and its role in understanding the endocannabinoid system.
Mécanisme D'action
1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, inflammation, and mood. By activating these receptors, CP-47,497 can modulate the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea are primarily mediated through the activation of the cannabinoid receptors. This activation can lead to the modulation of various signaling pathways and the release of neurotransmitters such as dopamine and serotonin. These effects can result in analgesic, anti-inflammatory, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea has several advantages for laboratory experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of the endocannabinoid system and its potential therapeutic applications. However, its synthetic nature and potent effects may limit its use in some experiments and require careful handling and dosing.
Orientations Futures
There are several future directions for the research of 1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea. One potential area of investigation is its use in treating various neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the mechanisms of action of this compound and its potential interactions with other drugs and neurotransmitter systems. Finally, the development of more selective and potent compounds may lead to the discovery of new therapeutic applications for this class of compounds.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea involves several steps, including the reaction of cyclopentylmagnesium bromide with ethyl oxalate, followed by the reaction of the resulting product with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to form the final product.
Applications De Recherche Scientifique
1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. In addition, it has been investigated for its potential use in treating various diseases such as multiple sclerosis, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(11-7-4-8-16-11)13-12(15)14-10-5-2-3-6-10/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGCGUHJFAOOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)

![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)


![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)

![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
